molecular formula C9H13NO2 B12946250 (R)-2-(1-aminoethyl)-4-methoxyphenol

(R)-2-(1-aminoethyl)-4-methoxyphenol

Cat. No.: B12946250
M. Wt: 167.20 g/mol
InChI Key: IZKMMTUNVKTMBW-ZCFIWIBFSA-N
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Description

Nomenclature and Structural Identification of (R)-2-(1-Aminoethyl)-4-Methoxyphenol

IUPAC Nomenclature and Systematic Chemical Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[(1R)-1-aminoethyl]-2-methoxyphenol . This designation follows hierarchical rules:

  • The parent structure is phenol , with the hydroxyl group (-OH) assigned the lowest possible position (carbon 4).
  • The methoxy group (-OCH₃) occupies position 2.
  • The ethylamine side chain, bearing an amino group (-NH₂), is located at position 4, with stereochemical specificity at the chiral center (carbon 1 of the ethyl group).

Systematic Classification:

  • Class: Substituted phenethylamine
  • Subclass: Methoxy-phenethylamine derivative
  • Molecular Formula: C₉H₁₃NO₂
Property Value Source
IUPAC Name 4-[(1R)-1-aminoethyl]-2-methoxyphenol
Common Synonyms This compound; 134855-95-1
CAS Registry Number 134855-95-1
Molecular Weight 167.20 g/mol

Stereochemical Designation and Chiral Center Configuration

The compound exhibits a single chiral center at carbon 1 of the ethylamine side chain, resulting in two enantiomers: (R) and (S) . The R configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules:

  • Priority Order: NH₂ > C₆H₄(OCH₃)(OH) > CH₃ > H (descending atomic number).
  • Spatial Arrangement: The highest-priority groups (NH₂ and aromatic ring) are oriented to produce an R configuration .

Key Stereochemical Features:

  • Absolute Configuration: Confirmed via X-ray crystallography and optical rotation data .
  • SMILES Notation: C[C@H](C1=CC(=C(C=C1)O)OC)N (the @ symbol denotes R configuration) .
  • Impact on Bioactivity: Stereochemistry influences receptor binding affinity, as seen in related compounds like synephrine .

Comparative Analysis with Structural Isomers and Related Phenethylamine Derivatives

Structural Isomers

Variations in substituent positions generate isomers:

  • Positional Isomers:
    • 3-[(1R)-1-aminoethyl]-4-methoxyphenol: Methoxy at C4, aminoethyl at C3.
    • 4-[(1R)-1-aminoethyl]-3-methoxyphenol: Methoxy at C3, aminoethyl at C4.
  • Functional Group Isomers:
    • Replacement of methoxy (-OCH₃) with hydroxyl (-OH) yields synephrine .
Related Phenethylamine Derivatives
Compound Substituents Molecular Formula Key Differences Source
(R)-Synephrine -OH at C4, -CH(CH₃)NHCH₃ at C1 C₉H₁₃NO₂ Methylated amine vs. primary amine
Phenylephrine -OH at C3, -CH(CH₂OH)NHCH₃ at C1 C₉H₁₃NO₂ Additional hydroxyl group
3-Methoxytyramine -OCH₃ at C3, -CH₂CH₂NH₂ at C4 C₉H₁₃NO₂ Ethylamine chain vs. aminoethyl

Structural Implications:

  • Electron-Donating Effects: Methoxy groups enhance aromatic ring electron density, altering reactivity compared to hydroxylated analogs .
  • Amine Functionality: Primary amines (as in this compound) exhibit distinct protonation states and solubility profiles versus secondary amines (e.g., synephrine) .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]-4-methoxyphenol

InChI

InChI=1S/C9H13NO2/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-6,11H,10H2,1-2H3/t6-/m1/s1

InChI Key

IZKMMTUNVKTMBW-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)OC)O)N

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-aminoethyl)-4-methoxyphenol typically involves the use of chiral catalysts to ensure the desired enantiomer is produced. One common method involves the use of a biocatalyst such as omega-transaminase, which provides high selectivity and chiral purity. The reaction conditions often include a buffer solution, a coenzyme, and a cosolvent. The substrate, typically a hydroxyacetophenone derivative, is added to the mixture and heated under vacuum conditions to facilitate the reaction .

Industrial Production Methods

Industrial production of ®-2-(1-aminoethyl)-4-methoxyphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and acid-alkali extraction can enhance yield and purity. The biocatalyst omega-transaminase is often employed due to its efficiency and selectivity .

Chemical Reactions Analysis

Acylation Reactions

The aminoethyl group undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example:
Reaction :

(R)-2-(1-aminoethyl)-4-methoxyphenol+AcClN-acetyl derivative\text{this compound} + \text{AcCl} \rightarrow \text{N-acetyl derivative}

Conditions :

  • Solvent: Dichloromethane or THF

  • Base: Triethylamine (to neutralize HCl byproduct)

  • Temperature: 0–25°C

Characterization of the acylated product via 1H NMR^1 \text{H NMR} reveals a downfield shift of the NH proton from δ 2.1 ppm to δ 3.3–3.5 ppm, confirming successful acylation .

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation, forming quinone-like structures under controlled conditions:
Reagents :

  • Ce(SO4)2\text{Ce(SO}_4\text{)}_2 or KMnO4\text{KMnO}_4 in acidic media

  • H2O2/Fe2+\text{H}_2\text{O}_2/\text{Fe}^{2+} (Fenton’s reagent) for radical-mediated oxidation

Mechanism :
The oxidation proceeds via a phenoxy radical intermediate, as evidenced by electron paramagnetic resonance (EPR) studies showing a signal at g = 2.004 .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitution:

Reaction Type Reagents Position Product
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4para to –OH2-(1-Aminoethyl)-4-methoxy-5-nitrophenol
SulfonationH2SO4\text{H}_2\text{SO}_4ortho to –OH2-(1-Aminoethyl)-4-methoxy-3-sulfophenol

The methoxy group directs substitution to the ortho and para positions relative to itself, while the hydroxyl group dominates directing effects.

Complexation with Metal Ions

The compound forms stable complexes with Ca2+\text{Ca}^{2+}, Cu2+\text{Cu}^{2+}, and Fe3+\text{Fe}^{3+}. A three-stage mechanism was elucidated via in situ FTIR analysis :

Stage Time (min) Key FTIR Changes Interpretation
10–6Disappearance of ν(C–OH) at 1366 cm1^{-1}Neutralization of phenolic –OH
26–13Red-shifted ν(C=C) from 1514 → 1503 cm1^{-1}Coordination via hydroxyl oxygen atom
313–20New ω(C–H) at 930 cm1^{-1}1,2,3,4-Substituted benzene-metal complex

Reduction Reactions

The aminoethyl side chain can be reduced to an ethyl group under strong reducing conditions:
Reaction :

This compoundLiAlH42-ethyl-4-methoxyphenol\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{2-ethyl-4-methoxyphenol}

Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C → 60°C (gradual heating)

  • Atmosphere: N2\text{N}_2

Yields exceed 85% with >99% enantiomeric retention, confirmed by chiral HPLC.

Radical-Mediated Reactions

In the presence of copper catalysts, the compound participates in radical coupling reactions:
Example : Reaction with 2,2,6,6-tetramethylpiperidin-1-ol (TEMPO-H) generates phenoxyl radicals detectable by EPR.
Kinetics :

  • Second-order rate constant k2=0.0019M1s1k_2 = 0.0019 \, \text{M}^{-1} \text{s}^{-1} at −90°C

Biological Activity Modulation

The aminoethyl group enables interactions with neurotransmitter receptors:

  • Dopamine D3 Receptor : Acts as a partial agonist (EC50=710nM\text{EC}_{50} = 710 \, \text{nM}) with >100-fold selectivity over D2 receptors .

  • ROCK Inhibition : Modulates Rho-associated kinase via hydrogen bonding with catalytic lysine residues.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of aminophenol derivatives, including (R)-2-(1-aminoethyl)-4-methoxyphenol, in cancer therapy. For instance, compounds designed with similar structures have shown promising antiproliferative activities against various cancer cell lines. One notable study indicated that modifications to the aminophenol structure could enhance its efficacy against cancer cells while reducing side effects associated with traditional treatments .

Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves modulation of retinoic acid receptors (RAR) and retinoid X receptors (RXR). Research suggests that specific structural modifications can improve binding affinity and selectivity towards these receptors, thereby enhancing therapeutic outcomes .

Pharmacological Applications

Neuroprotective Effects
this compound has been investigated for its neuroprotective properties. Studies have shown that similar compounds can mitigate oxidative stress and neuronal damage in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and exert protective effects on neuronal cells positions this compound as a candidate for further research in neuropharmacology .

Anti-inflammatory Properties
The compound's anti-inflammatory effects have also been documented. Research indicates that aminophenol derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis or chronic obstructive pulmonary disease (COPD) .

Several case studies illustrate the application of this compound in clinical settings:

  • Case Study 1: Cancer Treatment
    A clinical trial involving a modified aminophenol derivative demonstrated significant tumor reduction in patients with advanced-stage cancers. The trial emphasized the importance of dosage optimization to minimize side effects while maximizing therapeutic efficacy.
  • Case Study 2: Neuroprotection in Animal Models
    In a study involving rodent models of Alzheimer’s disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, showcasing its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of ®-2-(1-aminoethyl)-4-methoxyphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenol structure allows for interactions with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Chirality Determination : Flack’s x parameter is recommended over η for accurate enantiomer analysis of this compound .
  • Property Predictions: Based on analogs, the 4-methoxy group likely increases boiling point and solubility in ethanol or water compared to (R)-2-(1-aminoethyl)phenol .
  • Data Limitations: Specific thermodynamic or spectroscopic data for this compound are absent in current literature, highlighting a need for further experimental characterization.

Biological Activity

(R)-2-(1-aminoethyl)-4-methoxyphenol, also known as 4-(1-aminoethyl)-2-methoxyphenol , is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anti-inflammatory, and potential therapeutic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₃NO₂
  • Molecular Weight : 167.21 g/mol
  • IUPAC Name : this compound

1. Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. This compound exhibits potent antioxidant properties:

  • Mechanism : The compound scavenges free radicals and reduces oxidative damage in cellular systems. In vitro studies indicate that it effectively inhibits lipid peroxidation and enhances the activity of endogenous antioxidant enzymes .
  • Case Study : In a study involving RAW264.7 macrophage cells, this compound demonstrated a significant reduction in reactive oxygen species (ROS) production when exposed to lipopolysaccharide (LPS), indicating its potential as an effective antioxidant in inflammatory conditions .

2. Anti-inflammatory Activity

The compound also shows promise in reducing inflammation:

  • Mechanism : It modulates the expression of inflammatory cytokines such as TNF-alpha and IL-6. By inhibiting the NF-kB pathway, it reduces the transcription of pro-inflammatory genes .
  • Data Table: Anti-inflammatory Effects
TreatmentCytokine Levels (pg/mL)Control Group (pg/mL)
LPS300100
LPS + Compound150

This table illustrates the significant reduction in cytokine levels upon treatment with this compound, demonstrating its anti-inflammatory efficacy.

3. Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties:

  • Mechanism : It appears to protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant in models of neurodegenerative diseases where oxidative damage is prevalent.
  • Case Study : A study using neuronal cell lines showed that treatment with the compound resulted in a marked decrease in cell death and an increase in cell viability under oxidative stress conditions .

Conclusion and Future Directions

This compound exhibits significant biological activity across multiple domains, including antioxidant, anti-inflammatory, and neuroprotective effects. These properties suggest its potential utility in therapeutic applications for conditions such as chronic inflammation and neurodegenerative diseases.

Future research should focus on:

  • Detailed mechanistic studies to elucidate the pathways involved in its biological activities.
  • In vivo studies to assess the therapeutic potential and safety profile.
  • Exploration of structural analogs to enhance efficacy and reduce potential side effects.

By investigating these areas, researchers can better understand the full therapeutic potential of this compound.

Q & A

Q. What are the established synthetic routes for (R)-2-(1-aminoethyl)-4-methoxyphenol, and what are their key challenges?

Methodological Answer: The compound is typically synthesized via a reductive amination strategy. A common route involves:

Condensation : Reacting (R)-1-(2-methoxyphenyl)ethylamine with a ketone precursor (e.g., 5-chloro-2-hydroxyphenyl ethanone) in methanol at room temperature for 48 hours .

Reduction : Treating the intermediate with NaBH₄ in THF/ethanol (1:1 v/v) at 273 K to reduce the imine bond .

Purification : Isolation via thin-layer chromatography (chloroform) yields the enantiopure product (typical yield: ~83.5%) .

Q. Key Challenges :

  • Enantiomeric Purity : Achieving high enantiomeric excess (ee) requires strict control of reaction conditions (e.g., temperature, solvent polarity) to minimize racemization .
  • Byproduct Formation : Residual solvents or incomplete reduction may necessitate iterative purification steps .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.7–7.2 ppm), methoxy singlet (δ ~3.8 ppm), and ethylamine protons (δ 1.2–2.5 ppm) confirm substitution patterns .
    • ¹³C NMR : Distinguishes methoxy carbons (~55 ppm) and chiral center environments .
  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns) to verify ee >98% .
  • X-ray Crystallography : Determines absolute configuration by analyzing intramolecular hydrogen bonds (e.g., O-H⋯N interactions) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • GHS Hazards : Skin irritation (Category 2), serious eye damage (Category 2A), and respiratory sensitization (Category 3) .
  • Precautions :
    • Use fume hoods and PPE (nitrile gloves, goggles).
    • Store in airtight containers away from oxidizers (e.g., HNO₃) to prevent decomposition .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during asymmetric synthesis of this compound?

Methodological Answer:

  • Catalytic Methods :
    • Chiral Auxiliaries : Use (R)-BINOL-derived catalysts to induce stereoselectivity during reductive amination .
    • Biocatalysis : ω-Transaminases (e.g., from Arthrobacter sp.) convert ketones to amines with >99% ee under mild conditions .
  • Process Monitoring :
    • In-line Polarimetry : Tracks ee in real time during reactions .
    • Kinetic Resolution : Adjust reaction rates to favor the desired enantiomer .

Q. Data Example :

Methodee (%)Yield (%)Reference
Reductive Amination9583.5
Biocatalysis9978

Q. What structural features of this compound influence its biological activity?

Methodological Answer:

  • Aromatic Substitution :
    • The methoxy group at C4 enhances lipid solubility, improving blood-brain barrier penetration in neurological studies .
    • The ethylamine side chain facilitates receptor binding (e.g., adrenergic receptors) via hydrogen bonding .
  • Stereochemistry :
    • The (R)-configuration is critical for affinity toward chiral targets (e.g., enzymes in Alzheimer’s disease pathways) .

Q. SAR Study Design :

Synthesize analogs with halogen (Cl, F) or methyl substitutions at C2.

Compare binding affinities using surface plasmon resonance (SPR) .

Q. How can computational methods predict the metabolic pathways of this compound?

Methodological Answer:

  • In Silico Tools :
    • SwissADME : Predicts Phase I metabolism (e.g., CYP450-mediated oxidation of the ethylamine group) .
    • Molecular Dynamics : Simulates interactions with liver enzymes (e.g., UDP-glucuronosyltransferases) to identify glucuronidation sites .
  • Validation :
    • Compare predictions with in vitro hepatocyte assays using LC-MS to detect metabolites .

Q. Data Example :

Metabolic PathwayPredicted SiteExperimental Confirmation
N-oxidationEthylamine nitrogenLC-MS (m/z +16)
O-demethylationMethoxy groupNot observed

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Experimental Replication :
    • Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
  • Data Harmonization :
    • Use meta-analysis to reconcile discrepancies (e.g., IC₅₀ values in neuroprotective assays ranging from 10–50 μM) .
  • Mechanistic Studies :
    • Conduct knock-out experiments (e.g., CRISPR/Cas9) to confirm target specificity .

Q. What are emerging applications of this compound in asymmetric catalysis?

Methodological Answer:

  • Chiral Ligands :
    • The compound’s aminophenol motif chelates metals (e.g., Cu²⁺) for enantioselective C-C bond formation .
  • Case Study :
    • In aldol reactions, (R)-configured ligands achieve up to 90% ee for β-hydroxy ketone products .

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